molecular formula C18H18FN5S2 B2614182 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole CAS No. 1105222-18-1

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole

Cat. No.: B2614182
CAS No.: 1105222-18-1
M. Wt: 387.5
InChI Key: IPWDSLYUFAGMQZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. Piperazines, for example, are known to undergo reactions such as alkylation, acylation, and N-arylation .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazole is related to a class of molecules that have been explored for various biological activities. A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of hybrid molecules containing thiadiazole and other moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated moderate antimicrobial activity against tested microorganisms, highlighting the potential of thiadiazole derivatives in antimicrobial research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimycobacterial Activity

Another relevant study by Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds, which share some structural similarities with the query compound, showed promising antimicrobial activity. This suggests that modifications on the thiadiazole and imidazole rings, similar to those in the query compound, could be beneficial for developing antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antitumor Applications

The antitumor potential of thiadiazole derivatives is highlighted in a study by El-Masry et al. (2022), where compounds with thiadiazole bases showed significant cytotoxicity towards cancer cells, indicating the potential of such compounds in cancer therapy research. The study emphasizes the importance of thiadiazole derivatives, like the query compound, in the development of new anticancer agents (El-Masry, Essa, Selim, El-Emam, Mohamed, Sakr, Kadry, Taher, & Abou-Seri, 2022).

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5S2/c19-14-4-6-16(7-5-14)23-9-11-24(12-10-23)17-21-22-18(26-17)25-13-15-3-1-2-8-20-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWDSLYUFAGMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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